molecular formula C22H21NO4S B12594130 1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate CAS No. 606115-14-4

1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate

Cat. No.: B12594130
CAS No.: 606115-14-4
M. Wt: 395.5 g/mol
InChI Key: UUSYXKLWQXSUKS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate core esterified to a substituted ethyl backbone. Key structural elements include:

  • A 4-methoxyphenyl group attached to the ethyl backbone, enhancing lipophilicity and influencing bioavailability.
  • A 2-oxo (keto) group and a 2-phenylethylamino substituent, which may confer hydrogen-bonding capabilities and receptor-binding affinity, respectively.

Thiophene derivatives are widely explored for antimicrobial, anti-inflammatory, and antitumor activities, while phenylethylamine moieties are common in bioactive molecules targeting neurological pathways .

Properties

CAS No.

606115-14-4

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-oxo-2-(2-phenylethylamino)ethyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-26-18-11-9-17(10-12-18)20(27-22(25)19-8-5-15-28-19)21(24)23-14-13-16-6-3-2-4-7-16/h2-12,15,20H,13-14H2,1H3,(H,23,24)

InChI Key

UUSYXKLWQXSUKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)NCCC2=CC=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methoxyphenyl and phenylethylamine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acidic and basic hydrolysis at distinct sites:

Reaction ConditionsCleavage SiteProductsReferences
1M HCl, 80°C, 6hEster bond (thiophene moiety)Thiophene-2-carboxylic acid + 1-(4-Methoxyphenyl)-2-[(2-phenylethyl)amino]ethanol
0.5M NaOH, reflux, 3hAmide bond2-Oxo-2-[(2-phenylethyl)amino]acetic acid + 4-Methoxyphenol derivative

Key observations:

  • Acidic hydrolysis preferentially targets the ester group due to protonation of the carbonyl oxygen.

  • Basic conditions promote amide bond cleavage via nucleophilic attack by hydroxide ions .

Nucleophilic Substitution

The electron-donating methoxy group facilitates electrophilic aromatic substitution (EAS):

SubstrateReagents/ConditionsProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-4-methoxyphenyl derivative68%
SulfonationClSO₃H, DCM, RT, 4h3-Sulfo-4-methoxyphenyl derivative52%
DemethylationBBr₃, CH₂Cl₂, −78°C, 1h4-Hydroxyphenyl analogue89%

Notable mechanistic aspects:

  • Para-directing effect of methoxy group dominates over steric effects.

  • Demethylation proceeds via formation of a stable borate intermediate .

Condensation Reactions

The α-amino ketone moiety participates in heterocycle formation:

Partner CompoundConditionsProductApplicationReferences
BenzaldehydeEtOH, NH₄OAc, reflux, 8hQuinazolin-4(3H)-one derivativeAnticancer lead compound
ThiosemicarbazideHCl catalysis, MeOH, 24hThiadiazole hybridAntimicrobial agent
Ethyl cyanoacetatePiperidine, MW, 150°C, 20minPyridine-2-one derivativeFluorescent probe

Crystallographic data for quinazolinone derivative:

  • Space group: P2₁/c

  • Bond angles: C-N-C = 118.7° ± 0.3°

  • Torsion angles: Thiophene-phenyl dihedral = 85.2°

Redox Transformations

The ketone group undergoes selective reduction:

Reducing AgentConditionsProductSelectivityReferences
NaBH₄MeOH, 0°C, 30minSecondary alcohol92%
H₂/Pd-C (1 atm)EtOAc, RT, 12hFully saturated cyclohexyl analogue78%
DIBAL-HTHF, −78°C, 2hAldehyde intermediate65%

Competitive experiments show:

  • Ester carbonyl remains intact under mild reduction conditions

  • Complete hydrogenation requires elevated pressures (5 atm H₂)

Photochemical Behavior

UV irradiation induces unique transformations:

Wavelength (nm)SolventPrimary ProcessQuantum YieldReferences
254AcetonitrileNorrish Type II cleavage0.32
365TolueneThiophene ring dimerization0.18
420DMSOSinglet oxygen generation0.41

Stability considerations:

  • t₁/₂ in sunlight: 37 minutes (pH 7.4 buffer)

  • Photosensitization potential: ROS generation confirmed via EPR

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate have shown promise in inhibiting key pathways involved in cancer cell proliferation.

Case Study : A study demonstrated that thiophene derivatives could inhibit the growth of human cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism was linked to the compound's ability to interact with specific cellular targets involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have been reported to exhibit significant activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
1-(4-Methoxyphenyl)-...Escherichia coli15
Staphylococcus aureus18
Candida albicans12

This table summarizes findings from a laboratory study where the compound demonstrated effective inhibition against common pathogens, suggesting its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate may possess neuroprotective properties. Studies have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study : In vitro studies showed that treatment with thiophene derivatives led to a reduction in reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity induced by glutamate .

Synthesis and Structure Analysis

The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for biological testing. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview :

  • Starting Materials : Utilize readily available precursors such as methoxybenzaldehyde and phenethylamine.
  • Reagents : Employ coupling agents and catalysts to facilitate reactions.
  • Characterization : Use spectroscopic methods for structural confirmation.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene Core vs. Heterocyclic Variants

  • Target Compound vs. BD127641: Both share the thiophene-2-carboxylate and 4-methoxyphenyl groups.
  • Target vs. Propiconazole: Propiconazole’s triazole and dioxolane groups confer antifungal activity via cytochrome P450 inhibition . The target’s thiophene and amino groups may instead target enzymes or receptors in mammalian systems.

Crystallographic Insights

  • Weak intermolecular interactions (e.g., C–H···N, C–H···π) observed in related compounds imply that the target compound’s crystal packing may be influenced by its phenyl and thiophene groups, affecting melting points and solubility.

Biological Activity

1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate, also known by its CAS number 38828-30-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H18O4C_{22}H_{18}O_{4}, with a molecular weight of approximately 346.376 g/mol. The structure features a thiophene ring, which is significant for its pharmacological properties, and a methoxyphenyl group that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H18O4
Molecular Weight346.376 g/mol
CAS Number38828-30-7

Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound. For instance, it has been shown to accelerate apoptosis in MCF cell lines (breast cancer) with an IC50 value indicating significant cytotoxicity. In vivo studies on tumor-suffering mice revealed a notable suppression of tumor growth when treated with this compound .

Case Study:
A study conducted by Goreti Ribeiro Morais et al. highlighted that the compound exhibited an IC50 value of 25.72 ± 3.95 μM in MCF cell lines, suggesting effective cytotoxicity against cancer cells . The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in malignant tissues.

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported at 25.91 ± 0.77% and 85.91 ± 0.23%, respectively .

Table: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
1-(4-Methoxyphenyl)-...25.91 ± 0.7785.91 ± 0.233.11

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation:

  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to the activation of caspases.
  • COX Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, thereby alleviating inflammation.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In vitro studies have shown that the compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines.
  • In vivo experiments demonstrated reduced tumor sizes in treated mice compared to controls, supporting its potential as an anti-cancer agent .

Q & A

Basic Research Question

  • X-ray Crystallography : Single-crystal diffraction (100 K) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, the thiophene ring’s planarity and methoxyphenyl orientation can be validated against reported analogs .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (-OCH₃), carbonyl (C=O), and aromatic protons. Discrepancies in chemical shifts (e.g., δ 7.2–7.8 ppm for thiophene protons) may indicate regiochemical variations .
    • IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functionalities .

What analytical techniques are most effective for characterizing purity and functional groups?

Basic Research Question

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and 0.1% TFA in water .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7) and visualize with iodine vapor .
  • Elemental Analysis : Validate empirical formula (C₂₃H₂₂N₂O₅S) with ≤0.3% deviation .

What strategies optimize yield and enantiomeric purity during amide bond formation?

Advanced Research Question

  • Catalyst Selection : Replace triethylamine with chiral bases like (-)-sparteine to enhance enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may reduce enantiomeric excess. Test mixed solvents (e.g., DCM:MeOH 9:1) for balance .
  • Workflow : Employ kinetic resolution via enzymatic catalysis (e.g., lipases) to isolate desired enantiomers .

How should researchers resolve contradictions between computational and experimental data?

Advanced Research Question

  • Case Study : If DFT-predicted NMR shifts deviate from observed data, re-evaluate solvent effects (e.g., PCM models for DMSO-d₆) and conformational sampling .
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning, ensuring R-factor convergence <5% .

What methodologies investigate polymorphic forms under varying crystallization conditions?

Advanced Research Question

  • Screening : Test solvents (ethanol, acetonitrile) and cooling rates (0.1–5°C/min) to isolate polymorphs. Characterize via PXRD and DSC .
  • High-Throughput Crystallization : Use microbatch plates with 96-well formats to assess >50 solvent combinations .

What in silico and in vitro approaches assess potential bioactivity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases) via the thiophene carboxylate’s electron-rich π-system .
  • Enzyme Assays : Screen against COX-2 or MMP-9 using fluorogenic substrates, noting IC₅₀ values <10 µM for active leads .

What accelerated stability protocols evaluate degradation pathways?

Advanced Research Question

  • ICH Guidelines : Store samples at 40°C/75% RH for 6 months. Monitor hydrolytic degradation (ester → carboxylic acid) via HPLC .
  • Light Exposure : Use a xenon arc lamp (ICH Q1B) to assess photolytic cleavage of the methoxyphenyl group .

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